4-溴-N-乙基苯磺酰胺

描述

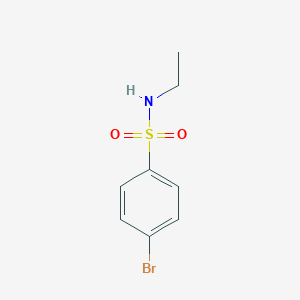

The compound "4-Bromo-N-ethylbenzenesulfonamide" is a derivative of benzenesulfonamide with a bromine atom and an ethyl group attached to the benzene ring. Although the provided papers do not directly discuss this compound, they do provide insights into similar sulfonamide compounds, their synthesis, and properties, which can be extrapolated to understand "4-Bromo-N-ethylbenzenesulfonamide" .

Synthesis Analysis

The synthesis of related sulfonamide compounds typically involves the reaction of a sulfonyl chloride with an amine. For example, the synthesis of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides involves the reaction of 4-bromobenzenesulfonyl chloride with 4-ethoxyaniline . Similarly, "4-Bromo-N-ethylbenzenesulfonamide" could be synthesized by reacting 4-bromobenzenesulfonyl chloride with ethylamine.

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be characterized by various spectroscopic methods, including IR, NMR, and X-ray crystallography. For instance, the crystal structure of a related compound was determined to be monoclinic with specific cell parameters . These techniques could be used to determine the molecular structure of "4-Bromo-N-ethylbenzenesulfonamide" as well.

Chemical Reactions Analysis

Sulfonamide compounds can undergo various chemical reactions. The reactivity of the bromine atom in such compounds allows for further functionalization. For example, N, N-dibromobenzenesulfonamide reacts with dihydropyran to form a mixture of stereoisomers . "4-Bromo-N-ethylbenzenesulfonamide" may also participate in similar reactions, utilizing the bromine atom for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds, such as solubility, melting point, and stability, can be influenced by their substituents. The compound mentioned in paper has a melting point and specific crystallographic parameters. The presence of the bromine atom and the ethyl group in "4-Bromo-N-ethylbenzenesulfonamide" would affect its physical properties, such as density and melting point, and its chemical properties, like reactivity and stability.

Relevant Case Studies

While the provided papers do not mention case studies involving "4-Bromo-N-ethylbenzenesulfonamide," they do discuss the applications of similar compounds. For instance, sulfonamide compounds have been evaluated for their enzyme inhibition potential, with some showing significant inhibitory activity against acetylcholinesterase and α-glucosidase . These findings suggest potential pharmaceutical applications for "4-Bromo-N-ethylbenzenesulfonamide" in enzyme inhibition.

科学研究应用

分子动力学模拟

4-溴-N-乙基苯磺酰胺: 被用于分子动力学模拟,以了解立体化学、异构体、杂化和轨道 . 这些模拟有助于研究人员可视化分子相互作用并预测分子在不同环境中的行为。

抗菌研究

作为磺酰胺类的一部分,该化合物表现出抗菌特性。 它被研究用于其抑制碳酸酐酶和二氢叶酸合成酶的潜力,这两种酶参与细菌生长和复制 .

药代动力学和药物开发

该化合物的物理化学性质,如高胃肠道吸收和血脑屏障通透性,使其成为药物开发研究的候选者。 它与细胞色素P450酶的相互作用也引起了人们的兴趣 .

环境毒性研究

对磺酰胺类(包括 4-溴-N-乙基苯磺酰胺)的环境影响的研究集中在它们的生物降解性和对生态系统造成不利影响的可能性 .

衍生物的合成

该化合物在合成更复杂的分子中用作前体。 其由于溴和磺酰胺基团而产生的反应性允许创建各种具有潜在药理活性的衍生物 .

材料科学

在材料科学中,4-溴-N-乙基苯磺酰胺因其可能有助于开发新材料的特性而被探索,特别是在创建具有特定电气或机械特性的化合物方面 .

分析化学

它被用作分析化学中的标准或参考化合物,用于校准仪器和验证方法,特别是在高效液相色谱 (HPLC) 和质谱 (MS) 中 .

兽医学

作用机制

While the specific mechanism of action for 4-Bromo-N-ethylbenzenesulfonamide was not found, sulfonamides, in general, are known to exhibit a range of pharmacological activities. They play a role in treating diverse disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

安全和危害

未来方向

属性

IUPAC Name |

4-bromo-N-ethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2S/c1-2-10-13(11,12)8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEPUEFFXFOOTDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40173580 | |

| Record name | Benzenesulfonamide, p-bromo-N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1984-25-4 | |

| Record name | Benzenesulfonamide, p-bromo-N-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001984254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-N-ethylbenzenesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, p-bromo-N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-N-ethylbenzenesulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3W782L6TX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Phenol, 4-[[2,5-dimethoxy-4-(phenylazo)phenyl]azo]-](/img/structure/B156082.png)

![1,6-Dioxaspiro[4.5]decan-2-ylmethanol](/img/structure/B156086.png)

![5-Aminoimidazo[4,5-d][1,3]oxazin-7(1H)-one](/img/structure/B156091.png)

![Bicyclo[3.1.0]hexan-3-ol](/img/structure/B156100.png)